tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate
CAS No.:
Cat. No.: VC16687748
Molecular Formula: C11H21FN2O2
Molecular Weight: 232.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21FN2O2 |
|---|---|
| Molecular Weight | 232.29 g/mol |
| IUPAC Name | tert-butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)7-9-5-8(12)6-13-9/h8-9,13H,5-7H2,1-4H3 |
| Standard InChI Key | ZOZVFOIWQOWAES-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CC1CC(CN1)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate has a molecular weight of 232.29 g/mol and the IUPAC name tert-butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate . Its canonical SMILES representation (CC(C)(C)OC(=O)N(C)CC1CC(CN1)F) reveals a tert-butyloxycarbonyl (Boc) group attached to a methylated amine, which is further connected to a 4-fluoropyrrolidine ring . The fluoropyrrolidine moiety introduces stereoelectronic effects that influence conformational rigidity and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁FN₂O₂ |
| Molecular Weight | 232.29 g/mol |
| IUPAC Name | tert-butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate |
| SMILES | CC(C)(C)OC(=O)N(C)CC1CC(CN1)F |
| InChIKey | ZOZVFOIWQOWAES-UHFFFAOYSA-N |
Stereochemical Considerations
The compound’s bioactivity is highly dependent on its stereochemistry. For instance, the (2R,4S)-configured analog, tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate, demonstrates enhanced binding to kinases due to optimal spatial alignment of the fluorine atom and pyrrolidine ring. This configuration favors intramolecular hydrogen bonding between the fluoropyrrolidine and adjacent amide groups, stabilizing a planar conformation critical for target engagement .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically begins with the protection of the pyrrolidine amine using a Boc group, followed by fluorination at the 4-position. Key steps include:
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Amine Protection: Reaction of 4-aminopyrrolidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
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Fluorination: Electrophilic fluorination using Selectfluor or DAST to introduce fluorine at the 4-position .
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Methylation: Quaternization of the secondary amine with methyl iodide or dimethyl sulfate.
Reaction yields vary based on solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) . Purification via column chromatography or recrystallization ensures high enantiomeric excess (>98%) for stereospecific variants.
Stability and Reactivity
The Boc group confers stability under acidic conditions but is cleavable via trifluoroacetic acid (TFA) to regenerate the free amine. The fluoropyrrolidine ring participates in ring-opening reactions with nucleophiles (e.g., thiols or amines) under basic conditions, enabling derivatization for structure-activity relationship (SAR) studies.
Biological Activity and Mechanism of Action
Kinase Inhibition
The fluoropyrrolidine scaffold mimics ATP-binding motifs in kinase active sites, enabling competitive inhibition. For example, analogs of this compound suppress cyclin-dependent kinases (CDKs) and Aurora kinases, which are overexpressed in cancers . In biochemical assays, IC₅₀ values range from 50–200 nM, with selectivity profiles influenced by substituents on the pyrrolidine ring .
RNA-Splicing Modulation
Recent studies identify this compound as a modulator of RNA splicing in Huntington’s disease models. By promoting exon skipping in the huntingtin (HTT) gene, it reduces levels of mutant HTT protein via nonsense-mediated decay (NMD) . In neuronal cell lines, EC₅₀ values for HTT lowering are ~100 nM, with minimal cytotoxicity (safety margin >30-fold) .
Therapeutic Applications
Oncology
Preclinical data suggest utility in breast and lung cancers. In MDA-MB-231 cells, the compound inhibits proliferation (IC₅₀ = 75 nM) and induces apoptosis via caspase-3 activation. Combination studies with paclitaxel show synergistic effects, reducing tumor volume by 60% in xenograft models.
Neurodegenerative Diseases
In Huntington’s disease, the compound rescues synaptic dysfunction in striatal neurons by lowering mutant HTT aggregates by 70% at 1 µM . Pharmacokinetic studies in mice reveal brain penetration (brain/plasma ratio = 0.5) and a half-life of 4 hours, supporting in vivo efficacy .
Comparative Analysis with Structural Analogs
Impact of Fluorine Position
4-Fluoropyrrolidine derivatives show 5-fold higher HTT-lowering activity than 3-fluoro isomers, attributed to stronger hydrogen bonding with spliceosome components .
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